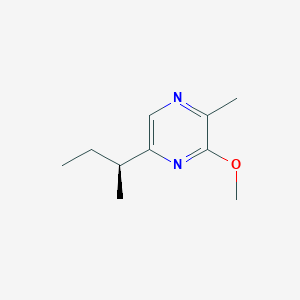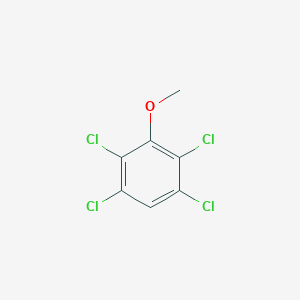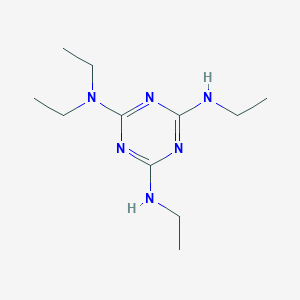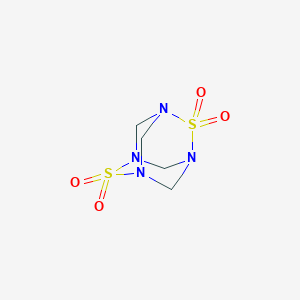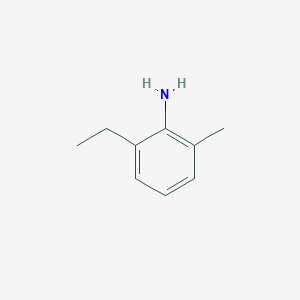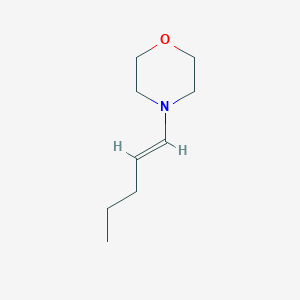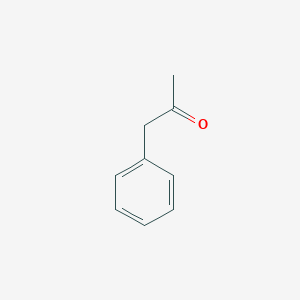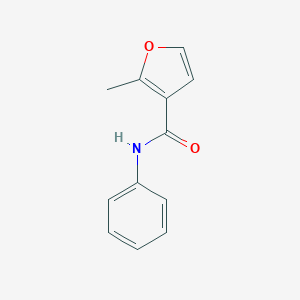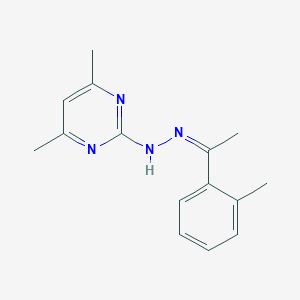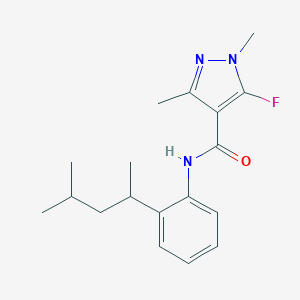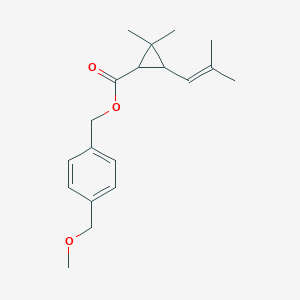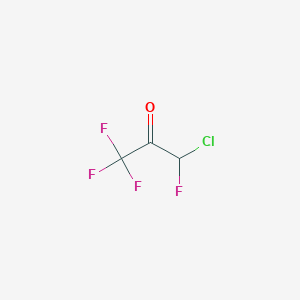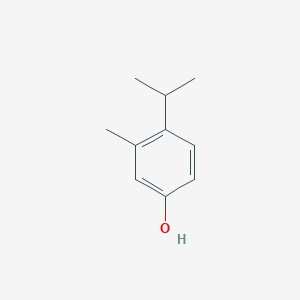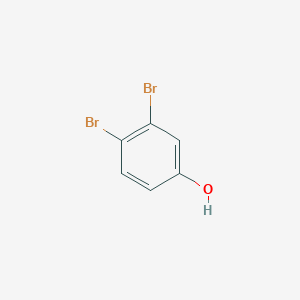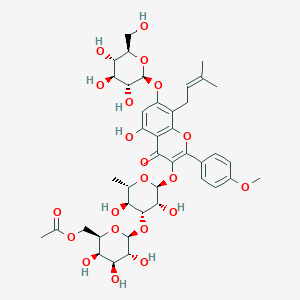
Hexandraside B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexandraside B is a chemical compound that belongs to the class of saponins. It is a triterpenoid glycoside that is found in the root of the plant Polygala tenuifolia. Hexandraside B has been studied extensively due to its potential therapeutic properties.
Applications De Recherche Scientifique
Antioxidant Properties
Manilkara hexandra, a plant traditionally used in medicine, has been studied for its in vitro antioxidant potentials. The leaf and bark methanolic extracts of M. hexandra were analyzed, revealing significant antioxidant activities through various assays. The leaf methanolic extract displayed notably higher antioxidant potentials and total phenolic content than the bark extract, indicating its potential application in health and wellness sectors for its antioxidant properties (Dutta & Ray, 2020).
Pharmacognostic Studies
Pharmacognostic studies of M. hexandra have provided valuable insights into its macroscopic and microscopic properties. These studies, focusing on the leaf anatomy, revealed the presence of anomocytic stomata, unicellular trichomes, pitted pericyclic fibers, and spiral xylem vessels. Such detailed characterization aids in the identification of M. hexandra for potential therapeutic uses and contributes to the acceptability of herbal drugs in the modern regulatory landscape (Dave, Nagani, & Chanda, 2010).
Antihypertensive Activity
Research on Leersia hexandra, a plant used in traditional medicine, including for hypertension, demonstrated significant antihypertensive effects. In a study, the aqueous extract of L. hexandra effectively reduced mean arterial pressure in ethanol-induced hypertensive rats. This study validates the empirical use of L. hexandra in treating hypertension and opens avenues for developing natural antihypertensive therapies (Bilanda et al., 2019).
Antimicrobial Potential
The antimicrobial potential of M. hexandra leaf extracts has been evaluated, demonstrating significant activity against a range of bacterial and fungal strains. This study, which used various extraction methods, highlighted the concentration-dependent effectiveness of these extracts, particularly against bacterial strains, suggesting potential applications in antimicrobial treatments (Sumitra & Jigna, 2010).
Gastric Ulcer Healing Properties
M. hexandra has been reported to exert a preventive effect in various experimental ulcer models. A study assessing the gastric ulcer healing activity of M. hexandra's methanolic stem bark extract found significant amelioration of acetic acid-induced gastric lesions in rats. This suggests its potential as a therapeutic alternative in managing gastric ulcers (Garabadu, Singh, & Gautam, 2020).
Propriétés
Numéro CAS |
128988-54-5 |
|---|---|
Nom du produit |
Hexandraside B |
Formule moléculaire |
C41H52O21 |
Poids moléculaire |
880.8 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-32(51)30(49)27(46)23(13-42)58-39)12-21(44)25-29(48)38(35(60-36(20)25)18-7-9-19(54-5)10-8-18)62-41-34(53)37(26(45)16(3)56-41)61-40-33(52)31(50)28(47)24(59-40)14-55-17(4)43/h6-10,12,16,23-24,26-28,30-34,37,39-42,44-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26-,27+,28-,30-,31-,32+,33+,34+,37+,39+,40-,41-/m0/s1 |
Clé InChI |
SCGIMZSPRPPEMA-AYTNJEMSSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |
Autres numéros CAS |
128988-54-5 |
Synonymes |
anhydroicaritin 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside hexandraside B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



